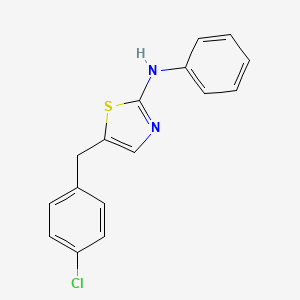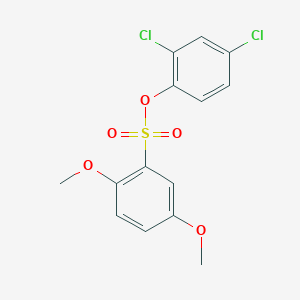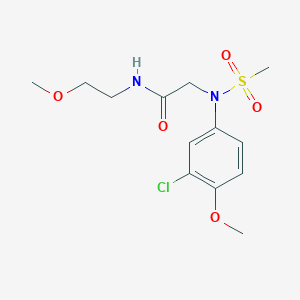
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Wirkmechanismus
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine inhibits HAT activity by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which affects gene expression and chromatin remodeling. This compound has been shown to be selective for the p300/CBP-associated factor (PCAF) HAT, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity for PCAF HAT. This allows for selective inhibition of histone acetylation and gene expression. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are many future directions for the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of this compound derivatives with improved solubility and selectivity. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of this compound in epigenetic therapy for cancer and neurodegenerative diseases is an area of active research.
Synthesemethoden
The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with phenyl isothiocyanate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been widely used in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HAT activity by this compound has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJZCWAZGMRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)
![N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5227982.png)

![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
